2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a quinolinone-based acetamide derivative featuring a 4-chlorobenzenesulfonyl group at position 3 of the quinolinone scaffold and an N-(3-methoxyphenyl)acetamide substituent. The 4-oxo-1,4-dihydroquinolin-1-yl core is structurally analogous to bioactive heterocycles, which are often associated with antimicrobial, anti-inflammatory, or kinase inhibitory properties . The 4-chlorobenzenesulfonyl moiety enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl group introduces steric and electronic effects that may influence binding interactions with biological targets. Its molecular formula is C₂₄H₂₀ClN₂O₅S, with a molecular weight of 499.95 g/mol.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-18-6-4-5-17(13-18)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)33(30,31)19-11-9-16(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDNSIRQBIDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-oxo-1,4-dihydroquinoline in the presence of a base to form the intermediate sulfonyl derivative. This intermediate is then reacted with N-(3-methoxyphenyl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of sulfonylquinolinone acetamides. Key structural analogs and their distinguishing features are summarized below:
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a derivative of quinoline and has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dihydroquinolin derivatives followed by acetamide formation. The structural complexity allows for various modifications that can enhance its biological efficacy.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its antibacterial , anticancer , and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that derivatives of quinoline, including the studied compound, exhibit significant antibacterial properties. For instance, a study showed that compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes.
Anticancer Activity
In vitro studies have demonstrated that quinoline derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with structural similarities to the target compound have shown effectiveness against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. In comparative studies, certain derivatives exhibited IC50 values significantly lower than standard inhibitors .
Case Studies
- Antibacterial Evaluation : A study synthesized several quinoline derivatives and tested them against multiple bacterial strains. The results indicated that modifications at specific positions enhanced antibacterial activity, with some compounds achieving IC50 values as low as 2 µM against AChE .
- Anticancer Screening : In a detailed evaluation involving cell lines MCF-7 and A549, several derivatives were tested for their antiproliferative effects. The results suggested that specific substitutions on the quinoline core improved efficacy, leading to significant reductions in cell viability .
- Enzyme Inhibition Studies : A comprehensive study assessed the inhibitory effects on urease and AChE. The findings revealed that certain modifications resulted in strong inhibitory activity, suggesting potential therapeutic applications in managing conditions related to these enzymes .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
